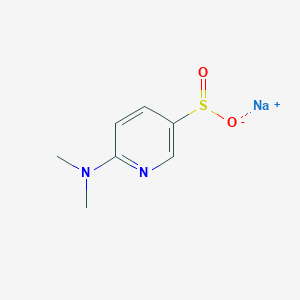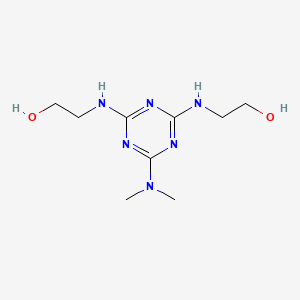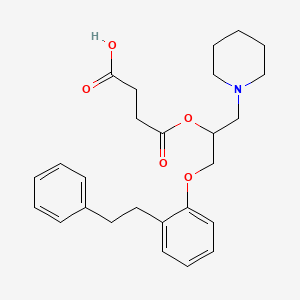
9,10-Anthracenedione, 2,3-dimethoxy-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-6-methylanthracene-9,10-dione is an organic compound with the molecular formula C₁₇H₁₄O₄. It is a derivative of anthraquinone, characterized by the presence of methoxy and methyl groups at specific positions on the anthracene ring. This compound is known for its distinctive yellow crystalline appearance and is used in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 2,3-dimethoxy-6-methylanthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with methoxy and methyl substituents. One common method includes the use of toluene and anhydrous aluminum chloride, where the reaction mixture is heated to 45-50°C and then cooled while adding phthalic anhydride. The resulting mixture is then treated with a 10% sulfuric acid solution, followed by washing, layering, and separation to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Análisis De Reacciones Químicas
2,3-Dimethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different anthraquinone derivatives.
Reduction: Reduction reactions can yield hydroxyanthracene derivatives.
Substitution: Halogenation and nitration reactions are common, where chlorine or nitro groups are introduced into the molecule.
Common reagents used in these reactions include iodine for halogenation and nitric acid for nitration. The major products formed from these reactions are typically intermediates used in dye and pigment synthesis .
Aplicaciones Científicas De Investigación
2,3-Dimethoxy-6-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 2,3-dimethoxy-6-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in redox reactions, influencing cellular processes such as apoptosis and oxidative stress. Its derivatives can interact with DNA and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2,3-Dimethoxy-6-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
9,10-Anthracenedione: Lacks the methoxy and methyl groups, resulting in different chemical properties and applications.
2-Methyl-9,10-anthraquinone: Similar structure but without the methoxy groups, leading to variations in reactivity and biological activity.
The uniqueness of 2,3-dimethoxy-6-methylanthracene-9,10-dione lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications .
Propiedades
Número CAS |
105706-01-2 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2,3-dimethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-4-5-10-11(6-9)17(19)13-8-15(21-3)14(20-2)7-12(13)16(10)18/h4-8H,1-3H3 |
Clave InChI |
GNOSWHOGNRQXKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C3=CC(=C(C=C3C2=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)


![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)

![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)




